molecular formula C17H17F3N2O2S B2846687 2-[(1-CYCLOPENTANECARBONYLAZETIDIN-3-YL)OXY]-4-(TRIFLUOROMETHYL)-1,3-BENZOTHIAZOLE CAS No. 1421490-80-3

2-[(1-CYCLOPENTANECARBONYLAZETIDIN-3-YL)OXY]-4-(TRIFLUOROMETHYL)-1,3-BENZOTHIAZOLE

Cat. No.: B2846687
CAS No.: 1421490-80-3
M. Wt: 370.39
InChI Key: VPTXPYAKHOTDFA-UHFFFAOYSA-N
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Description

2-[(1-CYCLOPENTANECARBONYLAZETIDIN-3-YL)OXY]-4-(TRIFLUOROMETHYL)-1,3-BENZOTHIAZOLE is a complex organic compound that features a cyclopentyl group, a trifluoromethyl-substituted benzothiazole moiety, and an azetidinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1-CYCLOPENTANECARBONYLAZETIDIN-3-YL)OXY]-4-(TRIFLUOROMETHYL)-1,3-BENZOTHIAZOLE typically involves multiple steps, starting with the preparation of the benzothiazole derivative. The trifluoromethyl group is introduced via electrophilic substitution, followed by the formation of the azetidinone ring through cyclization reactions. The final step involves the coupling of the cyclopentyl group to the azetidinone ring under specific reaction conditions, such as the use of a base and a suitable solvent .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts to streamline the process .

Chemical Reactions Analysis

Types of Reactions

2-[(1-CYCLOPENTANECARBONYLAZETIDIN-3-YL)OXY]-4-(TRIFLUOROMETHYL)-1,3-BENZOTHIAZOLE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions could introduce new functional groups at specific positions on the molecule .

Scientific Research Applications

2-[(1-CYCLOPENTANECARBONYLAZETIDIN-3-YL)OXY]-4-(TRIFLUOROMETHYL)-1,3-BENZOTHIAZOLE has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(1-CYCLOPENTANECARBONYLAZETIDIN-3-YL)OXY]-4-(TRIFLUOROMETHYL)-1,3-BENZOTHIAZOLE is unique due to the combination of its structural features, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and lipophilicity, while the benzothiazole and azetidinone moieties contribute to its biological activity and potential therapeutic applications .

Properties

IUPAC Name

cyclopentyl-[3-[[4-(trifluoromethyl)-1,3-benzothiazol-2-yl]oxy]azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17F3N2O2S/c18-17(19,20)12-6-3-7-13-14(12)21-16(25-13)24-11-8-22(9-11)15(23)10-4-1-2-5-10/h3,6-7,10-11H,1-2,4-5,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPTXPYAKHOTDFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(=O)N2CC(C2)OC3=NC4=C(C=CC=C4S3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17F3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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